

Crystal structure of 2-Chloro-6-fluorophenol

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Compound of Interest

Compound Name: 2-Chloro-6-fluorophenol

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An In-Depth Technical Guide to the Physicochemical Properties and Structural Analysis of **2-Chloro-6-fluorophenol**

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-6-fluorophenol is a halogenated aromatic compound of significant interest in medicinal chemistry and materials science. While its utility as a synthetic intermediate is established, a comprehensive understanding of its solid-state properties, particularly its crystal structure, is crucial for predicting its behavior in various applications, including drug formulation and polymorphism screening. This technical guide provides a detailed examination of **2-Chloro-6-fluorophenol**, focusing on its synthesis, spectroscopic characterization, and a thorough analysis of the conformational preferences and intermolecular forces that are likely to govern its crystal packing. In the absence of a publicly available experimental crystal structure, this guide synthesizes theoretical insights and comparative data from related molecules to offer a scientifically grounded perspective on its structural chemistry.

Introduction: The Significance of 2-Chloro-6-fluorophenol

Halogenated phenols are a class of compounds with diverse applications, serving as precursors in the synthesis of pharmaceuticals, agrochemicals, and polymers.^[1] The specific substitution pattern of **2-Chloro-6-fluorophenol**, with both a chlorine and a fluorine atom ortho to the hydroxyl group, imparts unique electronic and steric properties that influence its reactivity

and intermolecular interactions. Notably, it is a key intermediate in the synthesis of various bioactive molecules. A deep understanding of its solid-state structure is paramount for controlling crystallization processes, understanding potential polymorphism, and predicting its stability and solubility – all critical parameters in drug development and materials science.

Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact the physical and chemical properties of a substance, including its melting point, solubility, and bioavailability.^[2] Therefore, a thorough characterization of the structural landscape of **2-Chloro-6-fluorophenol** is a prerequisite for its effective and safe application.

Synthesis of **2-Chloro-6-fluorophenol**: Established Protocols

The reliable synthesis of high-purity **2-Chloro-6-fluorophenol** is the foundational step for any subsequent structural or application-focused study. Several synthetic routes have been reported, with the choice of method often depending on the desired scale and purity.

Direct Chlorination of 2-Fluorophenol

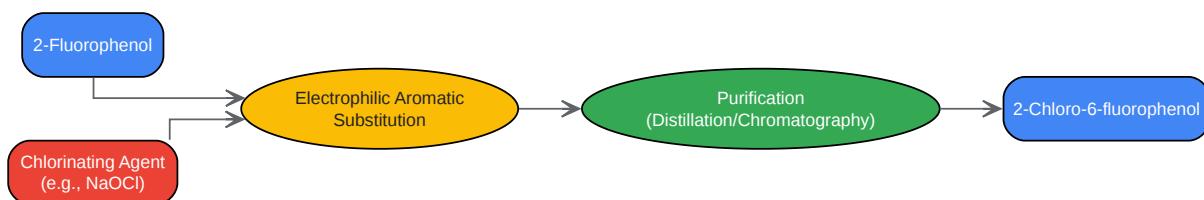
A common and straightforward method involves the direct chlorination of 2-fluorophenol. This electrophilic aromatic substitution reaction can be achieved using various chlorinating agents.

Experimental Protocol:

- **Reaction Setup:** A reaction vessel equipped with a stirrer, thermometer, and a dropping funnel is charged with 2-fluorophenol.
- **Chlorination:** A solution of sodium hypochlorite is added dropwise to the reactor while maintaining a controlled temperature, typically between 0 and 77 °C.^[3]
- **Work-up:** Upon completion of the reaction, the mixture is acidified with dilute hydrochloric acid to a pH of 5-6.5.^[3]
- **Purification:** The organic phase is separated, washed, dried, and purified, often by distillation or column chromatography, to yield **2-Chloro-6-fluorophenol**.

Causality Behind Experimental Choices: The controlled addition of the chlorinating agent and temperature regulation are critical to minimize the formation of polychlorinated byproducts. The final pH adjustment ensures the protonation of the phenoxide to the less water-soluble phenol, facilitating its extraction into the organic phase.

Visualization of the Synthetic Pathway



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Caption: Synthetic workflow for **2-Chloro-6-fluorophenol**.

Structural Analysis: Insights in the Absence of a Crystal Structure

As of the latest literature review, a definitive single-crystal X-ray diffraction structure of **2-Chloro-6-fluorophenol** has not been reported in publicly accessible databases such as the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD).^{[4][5][6]} However, a significant amount of information regarding its likely solid-state conformation and intermolecular interactions can be gleaned from spectroscopic data, theoretical studies, and comparative analysis of related structures.

The Role of Intramolecular Hydrogen Bonding

The defining structural feature of **2-Chloro-6-fluorophenol** is the potential for intramolecular hydrogen bonding between the hydroxyl proton and one of the ortho-halogen atoms. This interaction plays a crucial role in determining the conformational preference of the molecule.

Studies on 2-halophenols have shown that the presence and strength of the intramolecular hydrogen bond depend on the nature of the halogen.^[7] In the case of **2-Chloro-6-**

fluorophenol, there are two possible conformers: one with an O-H···Cl hydrogen bond and another with an O-H···F hydrogen bond.

- Theoretical and Spectroscopic Evidence: Infrared spectroscopy of **2-Chloro-6-fluorophenol** in argon matrices at low temperatures revealed the presence of a "Cl-type" isomer, characterized by an O-H···Cl hydrogen bond.^[1] Interestingly, the "F-type" isomer with an O-H···F bond was not observed under these conditions, suggesting that the former is the more stable conformer.^[1] This is consistent with studies on other 2-halophenols, which indicate that while the O-H···F interaction is weak, the O-H···Cl interaction is more significant.^{[7][8]}

Comparative Crystallographic Analysis

To predict the likely crystal packing of **2-Chloro-6-fluorophenol**, it is instructive to examine the crystal structures of closely related compounds.

Compound	Crystal System	Space Group	Key Intermolecular Interactions
2-Chlorophenol	Hexagonal	P3 ₂	O-H···O hydrogen-bonded chains
2,6-Difluorophenol	Orthorhombic	P2 ₁ 2 ₁ 2 ₁	O-H···O hydrogen-bonded chains

Data for 2-Chlorophenol from^[9]; Data for 2,6-Difluorophenol from^[2].

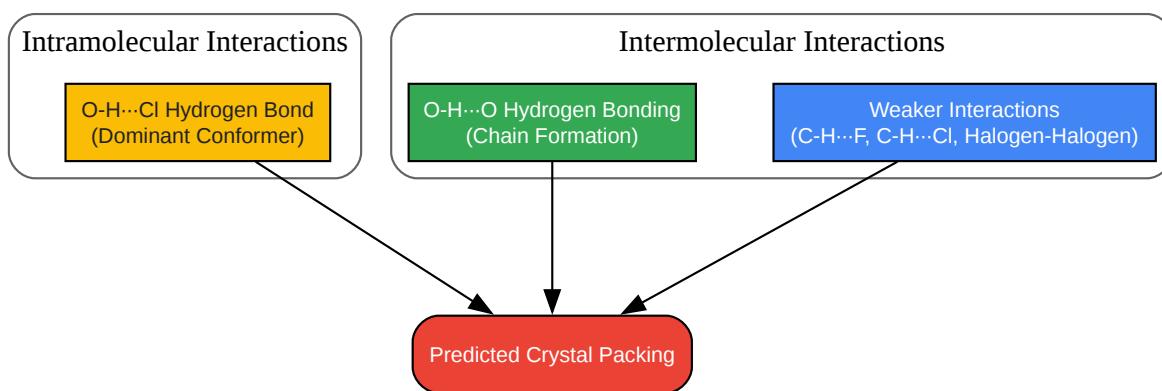
Both 2-chlorophenol and 2,6-difluorophenol form hydrogen-bonded chains in the solid state, where the hydroxyl group of one molecule interacts with the hydroxyl group of a neighboring molecule.^{[2][9]} This suggests that intermolecular O-H···O hydrogen bonding is a strong driving force for the crystal packing of these types of molecules.

A Postulated Model for Crystal Packing

Based on the available evidence, a plausible model for the crystal packing of **2-Chloro-6-fluorophenol** can be proposed:

- Dominant Conformer: The molecule is likely to exist predominantly in the "Cl-type" conformation, with an intramolecular O-H···Cl hydrogen bond.

- Primary Intermolecular Interaction: The primary intermolecular interaction is expected to be O-H…O hydrogen bonding, leading to the formation of chains or other hydrogen-bonded motifs.
- Role of Halogen Interactions: Weaker intermolecular interactions, such as C-H…F, C-H…Cl, and halogen-halogen interactions, will likely play a role in the three-dimensional packing of these hydrogen-bonded chains.



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Caption: Postulated interactions governing the crystal packing of **2-Chloro-6-fluorophenol**.

Experimental Workflow for Crystal Structure Determination

For researchers aiming to experimentally determine the crystal structure of **2-Chloro-6-fluorophenol**, the following workflow is recommended.

Crystallization

Obtaining high-quality single crystals is the most critical and often the most challenging step.

Protocol for Single Crystal Growth:

- Solvent Screening: A broad range of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, ethanol, acetone, water) should be screened.

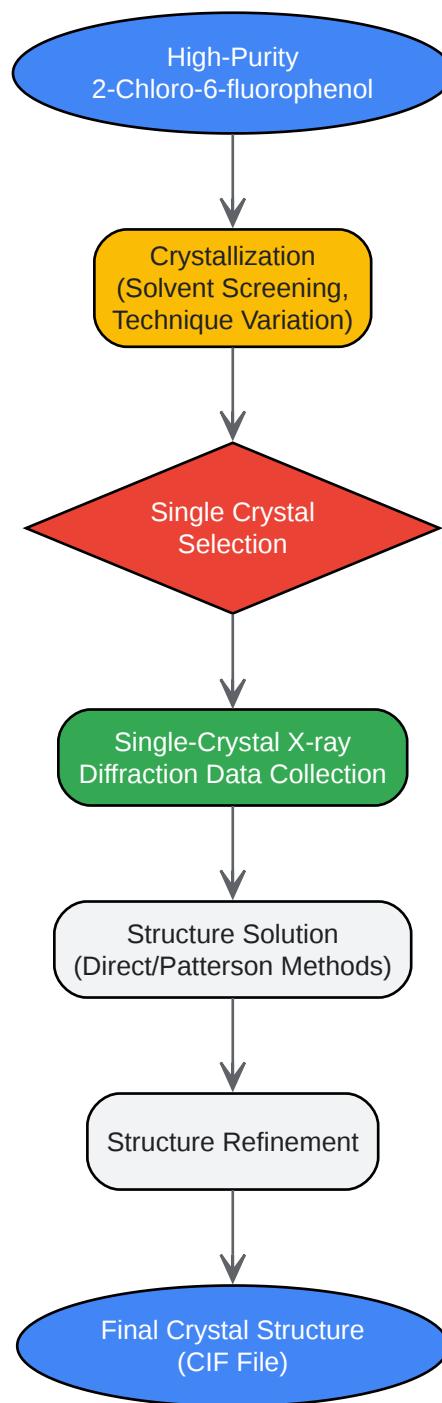
- Crystallization Techniques:
 - Slow Evaporation: Prepare a saturated solution of **2-Chloro-6-fluorophenol** in a suitable solvent and allow the solvent to evaporate slowly at a constant temperature.
 - Vapor Diffusion: Place a concentrated solution of the compound in a small vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble.
 - Cooling Crystallization: Slowly cool a saturated solution to induce crystallization.
- Polymorph Screening: It is advisable to perform crystallization under a variety of conditions (different solvents, temperatures, and cooling rates) to screen for potential polymorphs.

X-ray Diffraction Analysis

Once suitable crystals are obtained, single-crystal X-ray diffraction is the definitive technique for structure elucidation.

Data Collection and Structure Refinement:

- Crystal Mounting: A suitable single crystal is mounted on a goniometer.
- Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.
- Structure Solution: The positions of the atoms in the unit cell are determined from the diffraction data using direct methods or Patterson methods.
- Structure Refinement: The atomic positions and other parameters are refined to obtain the best fit with the experimental data.



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Caption: Experimental workflow for crystal structure determination.

Conclusion and Future Outlook

While the definitive crystal structure of **2-Chloro-6-fluorophenol** remains to be experimentally determined, this guide provides a comprehensive overview of its synthesis and a detailed, evidence-based analysis of its likely solid-state conformation. The predominance of an intramolecular O-H···Cl hydrogen bond and the propensity for intermolecular O-H···O chain formation are key takeaways for researchers working with this compound.

The experimental determination of the crystal structure of **2-Chloro-6-fluorophenol** would be a valuable contribution to the field, providing a benchmark for theoretical models and enabling a more profound understanding of its solid-state behavior. Such knowledge is indispensable for the rational design of new pharmaceuticals and materials based on this versatile chemical scaffold.

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